3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C7H5BrClN3. It is a light-yellow to yellow powder or crystalline substance . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, which share a similar structure, have been studied as antituberculosis agents .
Mode of Action
It’s worth noting that related compounds, such as imidazo[1,2-a]pyridine analogues, have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant .
Result of Action
Related compounds have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine can be synthesized through the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents . The reaction typically involves the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSNTKCDGCCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547407 | |
Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18112-31-7 | |
Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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